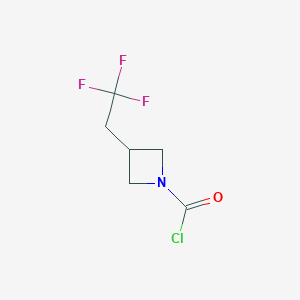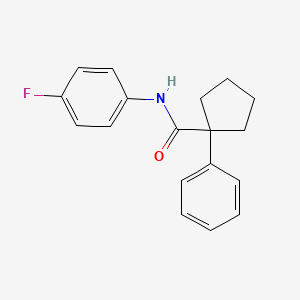
N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, compounds like “N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide” belong to a class of organic compounds known as amides. These are compounds containing a functional group with the structure -C(=O)NR’R", where R, R’, and R" can be a variety of atoms and groups of atoms .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a cyclopentane ring attached to a phenyl ring through an amide linkage, with a fluorine atom on the phenyl ring attached to the amide group .Chemical Reactions Analysis
Amides are generally stable compounds but can participate in various chemical reactions. They can be hydrolyzed to form carboxylic acids and amines, or they can react with Grignard or organolithium reagents to form ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and affect its reactivity .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide:
Pharmaceutical Development
N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide has been explored for its potential in pharmaceutical development, particularly as a lead compound for designing new drugs. Its unique chemical structure allows for modifications that can enhance its pharmacological properties, making it a valuable candidate for developing treatments for various diseases .
Antimicrobial Agents
Research has shown that derivatives of N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide exhibit significant antibacterial and antifungal activities. These properties make it a promising compound for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Anti-inflammatory Applications
The compound has been studied for its anti-inflammatory properties. It has shown potential in reducing inflammation by inhibiting specific pathways involved in the inflammatory response. This makes it a candidate for developing new anti-inflammatory drugs.
Cancer Research
N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide has been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, suggesting its potential use in cancer therapy. Its mechanism of action involves interfering with cell proliferation and inducing apoptosis in cancer cells .
Neuroprotective Agents
The compound has shown promise as a neuroprotective agent. Research indicates that it can protect neurons from damage caused by oxidative stress and other neurotoxic factors. This application is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Analgesic Properties
Studies have explored the analgesic properties of N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide. It has been found to provide pain relief by interacting with specific receptors in the nervous system. This makes it a potential candidate for developing new pain management medications .
Enzyme Inhibition
N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide has been studied for its ability to inhibit specific enzymes. This property is valuable in designing enzyme inhibitors that can be used to treat various metabolic disorders and diseases where enzyme regulation is crucial.
These applications highlight the versatility and potential of N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide in various fields of scientific research. Each application opens new avenues for developing innovative treatments and therapies.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-15-8-10-16(11-9-15)20-17(21)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPHKKNXHPTCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

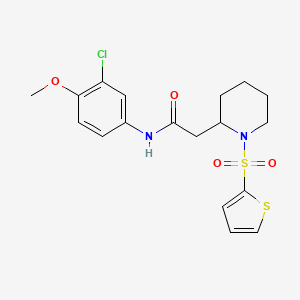
![N-(2-ethoxyphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2817510.png)

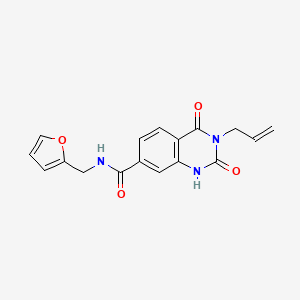
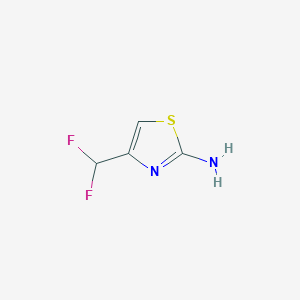
![N-[(5-Ethoxypyridin-3-yl)methyl]-N-[2-(2-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2817517.png)
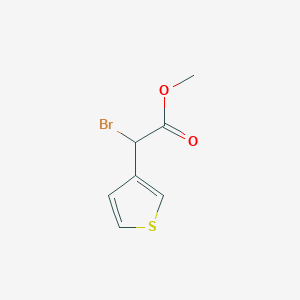

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2817524.png)
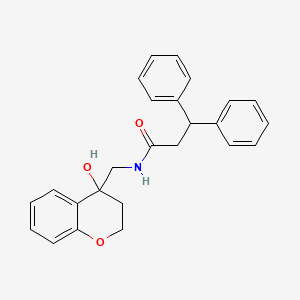
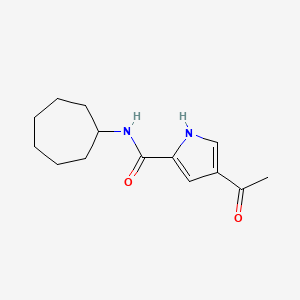
![2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole](/img/structure/B2817530.png)
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2817531.png)
